molecular formula C19H14O3 B11836088 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one CAS No. 60049-53-8

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one

Cat. No.: B11836088
CAS No.: 60049-53-8
M. Wt: 290.3 g/mol
InChI Key: QCKWGWOGNUTXTL-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core fused with a naphthalene ring, which is further substituted with a methoxy group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-methoxy-1-naphthaldehyde and a suitable benzofuran precursor, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzofuran and naphthalene derivatives.

Scientific Research Applications

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties.

    S-(4-Methylphenyl) 3-(4-Methoxy-1-naphthyl)-2-propenethioate: Used in various chemical applications.

Uniqueness

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one is unique due to its specific structural features and the presence of both benzofuran and naphthalene rings. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biological Activity

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its structural properties, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₄O₂, with a molecular weight of approximately 302.31 g/mol. Its structure features a benzofuran core fused with a methoxy-substituted naphthyl group, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary investigations have demonstrated the compound's ability to induce apoptosis in cancer cells, particularly through the modulation of key signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Effects : The compound has also exhibited antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in combating infections.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Modulation : Interaction studies suggest that the compound can bind to various enzymes, influencing metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cholinergic neurotransmission and have implications in neurodegenerative diseases like Alzheimer's .
  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses and cancer progression, thereby modulating cellular signaling pathways that lead to therapeutic outcomes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2-Benzofuran-1(3H)-oneC₉H₆OSimpler structure; lacks naphthyl substitution
3-(2-Methoxyphenyl)-2-benzofuran-1(3H)-oneC₁₈H₁₄O₂Contains a different methoxy substitution pattern
Pratenone AC₁₈H₁₄O₂Naturally occurring analog with additional hydroxyl groups
4-MethoxynaphthaleneC₁₁H₁₂OA simpler naphthalene derivative without the benzofuran core

This table highlights how the structural characteristics influence the biological activity of these compounds, positioning this compound as a compound of interest due to its specific features and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anti-inflammatory Study : A recent study demonstrated that this compound significantly reduced inflammation markers in vitro and in vivo models of arthritis, suggesting its potential use as an anti-inflammatory agent.
  • Anticancer Research : In a laboratory setting, the compound was shown to inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This finding supports further exploration into its use as an anticancer therapy .
  • Antimicrobial Efficacy : Research indicated that this compound exhibited notable activity against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents .

Properties

CAS No.

60049-53-8

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

3-(4-methoxynaphthalen-1-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H14O3/c1-21-17-11-10-15(12-6-2-3-7-13(12)17)18-14-8-4-5-9-16(14)19(20)22-18/h2-11,18H,1H3

InChI Key

QCKWGWOGNUTXTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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